(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid

Description

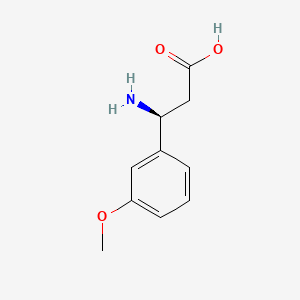

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 783300-35-6; synonyms: H-β-Phe(3-OMe)-OH, L-β-homophenylglycine derivative) is a chiral β-amino acid featuring a propanoic acid backbone substituted with an amino group and a 3-methoxyphenyl ring in the (S)-configuration . This compound is utilized in pharmaceutical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors, due to its structural resemblance to natural amino acids .

Properties

IUPAC Name |

(3S)-3-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPGCPZEOXEES-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and glycine.

Reaction Conditions: The key steps involve the formation of an imine intermediate followed by reduction and subsequent hydrolysis to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted phenylpropanoic acids.

Scientific Research Applications

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Methoxy vs. 4-Methoxy Derivatives

- (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS: 1269634-11-8) differs by the methoxy group’s para position. This positional change may alter interactions with hydrophobic binding pockets in enzymes or receptors .

- L-Tyrosine (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 555-30-6) replaces methoxy with a hydroxyl group at the para position. The hydroxyl group’s polarity and hydrogen-bonding capacity significantly increase aqueous solubility but reduce blood-brain barrier (BBB) permeability compared to methoxy derivatives .

Halogenated Analogs

- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 490034-83-8) substitutes methoxy with chlorine. Chlorinated derivatives often exhibit stronger receptor-binding affinity due to increased van der Waals interactions .

Functional Group Modifications

Hydroxyl vs. Methoxy Groups

- However, its rapid phase-II metabolism (e.g., glucuronidation) limits bioavailability compared to methoxy-containing analogs .

- L-Dopa (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (CAS: 59-92-7) contains catechol hydroxyl groups, enabling dopamine biosynthesis but increasing susceptibility to oxidation. Methoxy groups, as in the parent compound, provide oxidative stability but reduce neurotransmitter activity .

Pharmacokinetic and Toxicity Profiles

Blood-Brain Barrier Permeability

- In contrast, (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid’s methoxy group may enhance passive diffusion, though experimental data are lacking .

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 464931-62-2), an ester prodrug, shows improved lipophilicity and oral bioavailability compared to the free acid form .

Toxicity

- (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS: 555-30-6) is classified as a respiratory irritant (H335) and skin irritant (H315), highlighting the risks of catechol derivatives. Methoxy analogs generally exhibit milder toxicity profiles due to reduced redox activity .

Physicochemical Properties

| Compound Name | CAS Number | Substituents | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 783300-35-6 | 3-methoxy | 1.2 | ~10 (pH 7.4) |

| (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid | 1269634-11-8 | 4-methoxy | 1.5 | ~8 (pH 7.4) |

| (S)-3-Amino-3-(3-chlorophenyl)propanoic acid | 490034-83-8 | 3-chloro | 1.8 | ~5 (pH 7.4) |

| L-Tyrosine | 60-18-4 | 4-hydroxy | -1.1 | ~50 (pH 7.4) |

Table 1. Comparative physicochemical properties of selected analogs. Methoxy and chloro groups increase logP, reducing aqueous solubility compared to hydroxylated derivatives .

Biological Activity

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- An amino group (-NH2)

- A methoxyphenyl group (–OCH3 attached to a phenyl ring)

- A propanoic acid moiety

Its chemical formula is C10H13NO3, with a molecular weight of 197.22 g/mol. The presence of these functional groups contributes to its unique biological properties and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific molecular targets, influencing metabolic pathways and cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

1. Pharmacological Studies

Research indicates that this compound exhibits various pharmacological effects:

- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, suggesting potential protective effects against oxidative stress .

- Neuroprotective Effects : There is emerging evidence that it may help in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases .

2. Case Studies

Recent studies have highlighted the compound's role in specific therapeutic contexts:

- Case Study on Muscle Function : In a study involving mice, administration of related compounds showed improvements in muscle strength and endurance. This suggests that this compound might have similar effects due to its structural properties .

| Study | Findings |

|---|---|

| Muscle Function | Enhanced grip strength and exercise endurance in mice after administration of related compounds. |

| Neuroprotection | Potential protective effects against oxidative stress in neuronal cells. |

3. Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

| Compound | Unique Features |

|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid | Known for its antioxidant properties but lacks the amino group found in this compound. |

| 2-amino-4-methylthiazole | Displays distinct pharmacological profiles but does not interact with the same receptors as this compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.